molecular formula C19H21NO4 B268572 2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide

2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide

Cat. No. B268572
M. Wt: 327.4 g/mol
InChI Key: YQOMJTYYJAYUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide, also known as MPMPA, is a chemical compound that has been widely researched for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide is not fully understood. However, it is believed that 2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, 2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide has also been shown to have anti-inflammatory and antioxidant properties. 2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide may also have neuroprotective effects and may help to prevent the development of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide for lab experiments is its high level of potency. 2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide has been shown to be effective at very low concentrations, making it a highly valuable tool for researchers. However, one of the limitations of 2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide for lab experiments is its relatively high cost, which may limit its accessibility for some researchers.

Future Directions

There are several future directions for research on 2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide. One area of research is the development of more efficient synthesis methods for 2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide, which could help to reduce its cost and increase its accessibility for researchers. Another area of research is the development of more targeted therapies based on 2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide, which could help to improve its effectiveness and reduce its side effects. Finally, research on the potential applications of 2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide in the treatment of other diseases, such as Parkinson's disease and Huntington's disease, could help to expand its therapeutic potential.

Synthesis Methods

The synthesis of 2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide involves several steps. The first step is the reaction between 2-methoxyphenol and 2-chloroacetyl chloride, which results in the formation of 2-(2-methoxyphenoxy)acetamide. The second step involves the reaction between 2-(2-methoxyphenoxy)acetamide and 4-[(2-methylprop-2-en-1-yl)oxy]phenyl magnesium bromide, which results in the formation of 2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide has been extensively researched for its potential applications in various fields. One of the most promising applications of 2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide is in the field of cancer research. Several studies have shown that 2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide has anti-cancer properties and can inhibit the growth of cancer cells. 2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide has also been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Product Name

2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[4-(2-methylprop-2-enoxy)phenyl]acetamide

InChI

InChI=1S/C19H21NO4/c1-14(2)12-23-16-10-8-15(9-11-16)20-19(21)13-24-18-7-5-4-6-17(18)22-3/h4-11H,1,12-13H2,2-3H3,(H,20,21)

InChI Key

YQOMJTYYJAYUCE-UHFFFAOYSA-N

SMILES

CC(=C)COC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC

Canonical SMILES

CC(=C)COC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC

Origin of Product

United States

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